trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate
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Overview
Description
Trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the esterification of decanoic acid with tetradecanol to form decanoyloxytetradecanoyl esters. These esters are then subjected to aminolysis to introduce the amino groups. Subsequent phosphorylation and glycosylation steps are carried out to attach the phosphonatooxy and oxan-2-yl groups, respectively. The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and pH are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The phosphonatooxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are employed in substitution reactions.
Major Products
Scientific Research Applications
Trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and phosphonatooxy groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological processes, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C81H148N2Na3O19P |
---|---|
Molecular Weight |
1554.0 g/mol |
IUPAC Name |
trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate |
InChI |
InChI=1S/C81H151N2O19P.3Na/c1-7-13-19-25-31-34-40-43-49-55-66(97-73(87)58-52-46-37-28-22-16-10-4)61-71(85)82-69(80(91)92)65-96-81-77(83-72(86)62-67(56-50-44-41-35-32-26-20-14-8-2)98-74(88)59-53-47-38-29-23-17-11-5)79(78(70(64-84)100-81)102-103(93,94)95)101-76(90)63-68(57-51-45-42-36-33-27-21-15-9-3)99-75(89)60-54-48-39-30-24-18-12-6;;;/h66-70,77-79,81,84H,7-65H2,1-6H3,(H,82,85)(H,83,86)(H,91,92)(H2,93,94,95);;;/q;3*+1/p-3/t66-,67-,68-,69-,70-,77-,78-,79-,81-;;;/m1.../s1 |
InChI Key |
IKCGOABIXBKBNV-AWHLHCLISA-K |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H](C(=O)[O-])NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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